molecular formula C19H19NO4 B2469144 (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 896848-47-8

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2469144
CAS No.: 896848-47-8
M. Wt: 325.364
InChI Key: IKAXZBGIVUFFCA-YVLHZVERSA-N
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Description

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a benzofuran core with various substituents that influence its biological activity. The presence of the hydroxyl group and the furan moiety are critical for its interaction with biological systems.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that related benzofuran compounds can induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)10ROS generation
Compound BMCF7 (Breast)15Apoptosis induction
(Z)-6-hydroxy...VariousTBDTBD

Anti-inflammatory Activity

Benzofuran derivatives are also known for their anti-inflammatory properties. A study highlighted that compounds with similar structures significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundCytokine Reduction (%)Mechanism
Compound CTNF-alpha: 90%NF-kB inhibition
Compound DIL-6: 85%Cytokine suppression
(Z)-6-hydroxy...TBDTBD

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been documented. Compounds similar to (Z)-6-hydroxy... have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Table 3: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound EStaphylococcus aureus32
Compound FEscherichia coli64
(Z)-6-hydroxy...TBD

Case Studies

  • Study on Apoptosis Induction : A recent study investigated the apoptotic effects of various benzofuran derivatives, including those structurally similar to (Z)-6-hydroxy.... The results demonstrated a significant increase in caspase activity, indicating strong pro-apoptotic potential .
  • Anti-inflammatory Mechanisms : Another case study examined the anti-inflammatory effects of benzofuran compounds in a mouse model of arthritis. The treatment resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exhibit promising anticancer properties. Research has focused on their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor-induced immunosuppression. Inhibition of IDO can enhance the effectiveness of existing cancer therapies by reversing immune suppression in cancer patients .

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds derived from benzofuran structures have been shown to possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of derivatives with enhanced furan rings has led to improved antibacterial efficacy .

Enzyme Inhibition Studies

2.1 Mechanism of Action

The ability of this compound to act as an enzyme inhibitor is particularly noteworthy. Studies indicate that it can modulate the activity of enzymes involved in metabolic pathways, such as those responsible for drug metabolism and detoxification processes .

2.2 Case Studies

A notable case study involved the synthesis and testing of related compounds that demonstrated significant inhibition of IDO activity, suggesting a pathway for developing new therapeutic agents targeting immune responses in cancer treatment .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the furan moiety is essential for its biological activity, as it enhances interaction with biological targets through π-stacking and hydrogen bonding interactions .

Structural Feature Impact on Activity
Furan RingEnhances biological interactions
Hydroxy GroupImproves solubility and stability
Pyrrolidine SubstituentModulates receptor binding affinity

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-4-5-13(23-12)10-17-18(22)14-6-7-16(21)15(19(14)24-17)11-20-8-2-3-9-20/h4-7,10,21H,2-3,8-9,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAXZBGIVUFFCA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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